N-(2-Methylbenzyl)-1-propanamine hydrochloride
Overview
Description
N-(2-Methylbenzyl)-1-propanamine hydrochloride is an organic compound with the molecular formula C11H17N·HCl. It is a derivative of propanamine, where the amine group is substituted with a 2-methylbenzyl group. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Mechanism of Action
Target of Action
It is known that the compound contains a benzylic position, which is activated towards free radical attack . This suggests that the compound may interact with biological targets that can facilitate or undergo free radical reactions.
Mode of Action
The mode of action of N-(2-Methylbenzyl)-1-propanamine hydrochloride is likely to involve interactions at the benzylic position. The benzylic hydrogens of alkyl substituents on a benzene ring are activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . This suggests that the compound may undergo similar reactions in biological systems.
Biochemical Pathways
Given the compound’s potential for free radical reactions and substitutions at the benzylic position, it may influence pathways involving these types of chemical reactions .
Pharmacokinetics
The compound’s molecular weight (19771 Da) and its solid physical form suggest that it may have suitable properties for absorption and distribution .
Result of Action
Given its potential for free radical reactions and substitutions at the benzylic position, it may induce changes in cellular targets that interact with these types of chemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reactive species, the pH of the environment, and the presence of enzymes or other biological catalysts that can facilitate or inhibit its reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbenzyl)-1-propanamine hydrochloride can be achieved through several methods. One common approach involves the reductive amination of 2-methylbenzaldehyde with 1-propanamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild acidic conditions to facilitate the formation of the amine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylbenzyl)-1-propanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
N-(2-Methylbenzyl)-1-propanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-1-propanamine hydrochloride
- N-(2-Chlorobenzyl)-1-propanamine hydrochloride
- N-(2-Methoxybenzyl)-1-propanamine hydrochloride
Uniqueness
N-(2-Methylbenzyl)-1-propanamine hydrochloride is unique due to the presence of the 2-methylbenzyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-8-12-9-11-7-5-4-6-10(11)2;/h4-7,12H,3,8-9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVFPURPNWAKND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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